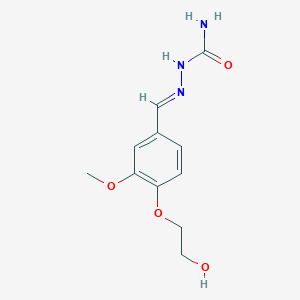
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group and a benzylidene moiety substituted with hydroxyethoxy and methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the condensation process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazinecarboxamides.
科学研究应用
Chemistry
In chemistry, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene moiety can interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde: A precursor in the synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone.
Hydrazinecarboxamide: Another precursor used in the synthesis.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with a similar hydroxyethoxy substitution.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25g/mol |
IUPAC 名称 |
[(E)-[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C11H15N3O4/c1-17-10-6-8(7-13-14-11(12)16)2-3-9(10)18-5-4-15/h2-3,6-7,15H,4-5H2,1H3,(H3,12,14,16)/b13-7+ |
InChI 键 |
NZUDVPIEEVUBJW-NTUHNPAUSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCCO |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCCO |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















